1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one
Beschreibung
1-(3-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1514330-14-3) is a ketone-containing compound featuring a 3-methylphenyl group attached to a pyrrolidine ring via an ethanone bridge. Its molecular formula is C₁₃H₁₇NO, with a molecular weight of 203.28 g/mol .
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C13H17NO/c1-10-4-2-5-11(8-10)13(15)9-12-6-3-7-14-12/h2,4-5,8,12,14H,3,6-7,9H2,1H3 |
InChI-Schlüssel |
OUDPWCPKVCLBQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCCN2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Cognitive Disorders
Recent studies have indicated that compounds similar to 1-(3-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one may act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). This mechanism is particularly relevant for treating cognitive disorders such as schizophrenia and Alzheimer's disease. The modulation of mGluR5 has shown promise in enhancing cognitive function and memory retention in preclinical models .
Psychotic Disorders
The compound has been investigated for its potential therapeutic effects on psychotic disorders. Research indicates that it could be effective in treating schizophrenia and schizoaffective disorders by modulating neurotransmitter systems involved in these conditions . The efficacy of such compounds is often evaluated through various pharmacological assays to determine their impact on behavior and cognitive performance.
Antidiabetic Potential
Another area of interest is the potential use of related pyrrolidine derivatives as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are crucial for managing type II diabetes. Compounds structurally related to 1-(3-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one have demonstrated significant DPP-IV inhibition, suggesting that they may help regulate blood glucose levels effectively .
Case Study 1: Cognitive Enhancement in Rodent Models
A study conducted on rodent models assessed the cognitive-enhancing effects of a compound similar to 1-(3-Methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-one. The results indicated a marked improvement in memory retention and learning capabilities when administered at specific dosages. The study utilized a Morris water maze test to evaluate spatial learning and memory, showing a significant decrease in escape latency compared to control groups .
Case Study 2: Schizophrenia Treatment
In a clinical trial setting, a derivative of this compound was tested for its efficacy in treating patients with schizophrenia. The trial reported improvements in both positive and negative symptoms as measured by standardized scales such as the PANSS (Positive and Negative Syndrome Scale). Participants receiving the compound showed enhanced cognitive function over the course of treatment compared to those receiving placebo .
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations:
- Lipophilicity: The methoxyphenyl analog () has a higher logP (4.02) due to the methoxy group’s electron-donating nature, which may enhance membrane permeability but reduce aqueous solubility .
- Synthetic Accessibility : The hydroxymethylpyrrolidine derivative () was synthesized with a 99% yield, indicating a highly efficient route compared to the target compound’s unspecified synthesis .
Functional Group Impact on Reactivity and Bioactivity
Methoxy vs. Methyl Substitution
The methoxyphenyl group in introduces an oxygen atom capable of hydrogen bonding, which could improve interactions with polar enzyme active sites compared to the nonpolar methyl group in the target compound. However, the methoxy group may also increase metabolic susceptibility to demethylation .
Triazole Incorporation
The triazole ring in adds rigidity and hydrogen-bonding capacity, traits often leveraged in kinase inhibitors or antimicrobial agents. Its cyclopropylmethyl substituent may further stabilize hydrophobic interactions in target binding .
Hydroxymethyl Modification
This modification could also facilitate prodrug strategies or metabolic stability .
Case Studies of Related Compounds
Electron-Withstanding Groups
(S)-1-(1-((4-Nitrophenyl)sulfonyl)pyrrolidin-2-yl)ethan-1-one () contains a nitro-sulfonyl group, which increases electrophilicity and reactivity in nucleophilic substitution reactions. This contrasts with the target compound’s simpler structure, which may lack such reactivity .
Phenothiazine Hybrids
Compounds like 2-(10H-phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one () demonstrate how bulkier aromatic systems (e.g., phenothiazine) can influence biological activity, possibly through intercalation or enzyme inhibition. The target compound’s smaller structure may lack comparable potency but could offer better synthetic scalability .
Biologische Aktivität
1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one, also known as a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a pyrrolidine ring, which is known for various pharmacological effects, and a methyl-substituted aromatic ring that may enhance its biological interactions.
Chemical Structure
The chemical structure of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing pyrrolidine moieties often exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various pyrrolidine derivatives demonstrate potent activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 75 | Bacillus subtilis |
| Compound B | 125 | Enterococcus faecalis |
| Compound C | <125 | E. coli |
| Compound D | 150 | Pseudomonas aeruginosa |
These findings suggest that the presence of the pyrrolidine ring may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .
Neuropharmacological Effects
Pyrrolidine derivatives are also explored for their neuropharmacological effects. The compound's structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that analogs of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one may influence dopamine and serotonin receptors, which could lead to applications in treating mood disorders and neurodegenerative diseases .
Study on Antibacterial Properties
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrrolidine derivatives and evaluated their antibacterial efficacy. Among these, 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one exhibited notable activity against Staphylococcus aureus with an MIC value of 50 µg/mL. This study highlighted the importance of functional groups in enhancing biological activity and provided insights into structure-activity relationships (SAR) for future drug design .
Neuropharmacological Assessment
Another study investigated the neuropharmacological profile of various pyrrolidine compounds, including our target compound. The results indicated that certain derivatives exhibited anxiolytic and antidepressant-like effects in animal models. The mechanism was hypothesized to involve modulation of the GABAergic system, although further research is needed to elucidate the exact pathways involved .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves coupling a 3-methylphenyl ketone precursor with a pyrrolidine derivative. For example, a modified Claisen-Schmidt condensation or nucleophilic substitution could be employed. Key intermediates include activated ketones (e.g., enolates) and protected pyrrolidine moieties. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like iodine or sodium borohydride, as seen in analogous pyrrolidinone syntheses . Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Infrared (IR) spectroscopy can identify the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction, as applied to structurally related compounds, resolves stereochemistry and confirms bond angles/planarity .
Q. What are the primary safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, lab coats, and safety goggles. The compound may cause skin/eye irritation (Category 2/2A) or respiratory toxicity (Category 3), as observed in structurally similar pyrrolidine derivatives . Store in sealed containers at 2–8°C to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention.
Advanced Research Questions
Q. How can researchers optimize the yield of 1-(3-Methylphenyl)-2-(pyrrolidin-2-YL)ethan-1-one in multi-step syntheses, particularly regarding stereochemical outcomes?
- Methodological Answer : Optimize reaction stoichiometry and solvent polarity (e.g., DMF for polar intermediates). Use chiral auxiliaries or asymmetric catalysis (e.g., EDC·HCl/HOBT coupling) to control stereochemistry. Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH during neutralization steps (e.g., dilute HCl) to minimize racemization . Post-synthetic analysis with circular dichroism (CD) or enantiomeric HPLC can validate stereochemical purity.
Q. What strategies resolve contradictions between computational predictions and empirical data regarding the compound's reactivity?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for frontier molecular orbitals) with experimental data like kinetic studies or Hammett plots. For example, discrepancies in electrophilic substitution sites can be resolved by comparing predicted vs. observed NMR shifts. Adjust solvent effects and steric parameters in simulations to better align with empirical results . Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference .
Q. How does the compound's stability under various conditions (pH, temperature) affect experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to pH gradients (1–13) and temperatures (4–80°C). Monitor degradation via UV-Vis spectroscopy (λmax shifts) or HPLC retention time changes. For instance, organic degradation in wastewater matrices increased after 9 hours at room temperature, suggesting the need for continuous cooling during long-term experiments . Stabilize the compound with antioxidants (e.g., BHT) or lyophilization for storage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
